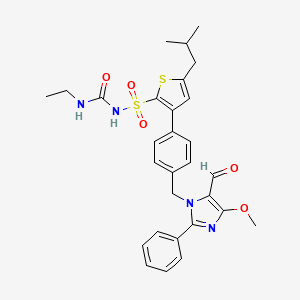

AVE 0991

Beschreibung

Eigenschaften

IUPAC Name |

1-ethyl-3-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N4O5S2/c1-5-30-29(35)32-40(36,37)28-24(16-23(39-28)15-19(2)3)21-13-11-20(12-14-21)17-33-25(18-34)27(38-4)31-26(33)22-9-7-6-8-10-22/h6-14,16,18-19H,5,15,17H2,1-4H3,(H2,30,32,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOZBSNPDCWHPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NS(=O)(=O)C1=C(C=C(S1)CC(C)C)C2=CC=C(C=C2)CN3C(=C(N=C3C4=CC=CC=C4)OC)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184526 |

Source

|

| Record name | AVE-0991 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304462-19-9 |

Source

|

| Record name | AVE-0991 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304462199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AVE-0991 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVE-0991 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68JR6NCI7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core of the Protective Renin-Angiotensin System: A Technical Guide to AVE 0991 and Mas Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AVE 0991, a nonpeptide agonist of the Mas receptor, and the intricacies of the Mas receptor signaling pathway. This guide is intended to serve as a critical resource for researchers and professionals in drug development, offering detailed insights into the mechanism of action, experimental validation, and therapeutic potential of targeting this protective axis of the Renin-Angiotensin System (RAS).

Introduction: The ACE2/Ang-(1-7)/Mas Receptor Axis

The classical Renin-Angiotensin System (RAS) is primarily known for its role in blood pressure regulation through the actions of Angiotensin II (Ang II) via the AT1 receptor, leading to vasoconstriction, inflammation, and fibrosis. However, a counter-regulatory axis, the ACE2/Angiotensin-(1-7)/Mas receptor pathway, has emerged as a crucial player in mediating protective cardiovascular and renal effects.[1][2] Angiotensin-converting enzyme 2 (ACE2) cleaves Ang II to form the heptapeptide (B1575542) Angiotensin-(1-7) [Ang-(1-7)].[1][3] Ang-(1-7) then binds to the G protein-coupled receptor Mas, initiating a cascade of signaling events that often oppose the detrimental effects of Ang II.[3][4]

This compound is a synthetic, orally active, nonpeptide mimic of Ang-(1-7) that selectively agonizes the Mas receptor.[5][6] Its development has provided a valuable pharmacological tool to explore the therapeutic potential of the protective RAS axis, overcoming the limitations of peptide-based agonists, such as poor oral bioavailability and rapid degradation.[6][7]

This compound: Pharmacological Profile and In Vitro Activity

This compound has been demonstrated to effectively mimic the endothelial effects of Ang-(1-7).[8] It competes with Ang-(1-7) for binding to the Mas receptor and stimulates the production of nitric oxide (NO), a key molecule in vasodilation and endothelial protection.[5][9]

Quantitative Data: In Vitro Binding and Endothelial Response

The following table summarizes key quantitative data from in vitro studies, highlighting the potency and efficacy of this compound in comparison to the endogenous ligand, Ang-(1-7).

| Parameter | This compound | Angiotensin-(1-7) | Cell Type/Membrane Source | Reference |

| IC₅₀ (Binding Affinity) | 21 ± 35 nM | 220 ± 280 nM | Bovine Aortic Endothelial Cell Membranes | [5] |

| IC₅₀ (Binding Displacement) | 4.75 x 10⁻⁸ mol/L | - | Mas-transfected COS cells | [10] |

| Peak NO Release (10 µM) | 295 ± 20 nM | 270 ± 25 nM | Bovine Aortic Endothelial Cells | [5][8] |

| Peak O₂⁻ Release (10 µM) | 18 ± 2 nM | 20 ± 4 nM | Bovine Aortic Endothelial Cells | [5][8] |

| Bioactive NO Release | ~5 times higher | - | Bovine Aortic Endothelial Cells | [5][8] |

In Vivo Effects of this compound

In vivo studies have substantiated the therapeutic potential of this compound in various preclinical models, demonstrating its beneficial effects on renal function and blood pressure regulation.

Quantitative Data: In Vivo Renal Function in Mice

The antidiuretic effect of this compound is a key indicator of its in vivo activity, which is abolished in Mas-deficient mice, confirming its receptor-mediated action.[5][11]

| Parameter | Vehicle | This compound (0.58 nmol/g) | Mouse Strain | Reference |

| Water Diuresis (mL) | 0.27 ± 0.05 | 0.06 ± 0.03 | Wild-Type (WT) | [5] |

| Urine Osmolality (mOsm/KgH₂O) | 681.1 ± 165.8 | 1669 ± 231.0 | Wild-Type (WT) | [5] |

| Water Diuresis in Mas-KO (mL) | 0.27 ± 0.03 | 0.37 ± 0.10 | Mas-Knockout (KO) | [5] |

| Urinary Volume in Swiss Mice (mL) | 0.51 ± 0.04 | 0.13 ± 0.05 | Swiss | [5] |

The Mas Receptor Signaling Pathway

Activation of the Mas receptor by this compound or Ang-(1-7) triggers a complex network of intracellular signaling cascades that mediate its protective effects. These pathways are often interconnected and lead to the modulation of key cellular processes, including vasodilation, anti-inflammation, and inhibition of proliferation.

Core Signaling Cascades

The primary signaling pathways activated by the Mas receptor include:

-

eNOS Activation: A central mechanism of Mas receptor-mediated vasodilation is the activation of endothelial nitric oxide synthase (eNOS), leading to increased NO production.[8][9] This can occur through several downstream pathways, including PI3K/Akt and MAP Kinase signaling.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and proliferation and is a key mediator of eNOS activation.[12][13]

-

Mitogen-Activated Protein (MAP) Kinase Pathway: The Mas receptor can modulate the activity of MAP kinases, such as p38 MAPK and ERK1/2.[12][14][15] Downregulation of p38 MAPK phosphorylation has been linked to the anti-proliferative effects of this compound.[14]

-

PKA/CREB/UCP-2 Pathway: In the context of neuronal protection, this compound has been shown to activate the Protein Kinase A (PKA), cAMP response element-binding protein (CREB), and uncoupling protein 2 (UCP-2) pathway, leading to reduced oxidative stress and apoptosis.[5]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling cascades initiated by Mas receptor activation.

Caption: Overview of Mas Receptor Signaling Pathways.

Caption: Experimental Workflow for NO and O₂⁻ Measurement.

Detailed Experimental Methodologies

The following sections provide an overview of the key experimental protocols used to characterize this compound and the Mas receptor signaling pathway.

Radioligand Binding Assay

Objective: To determine the binding affinity (IC₅₀) of this compound and Ang-(1-7) to the Mas receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a source known to express the Mas receptor, such as bovine aortic endothelial cells or Mas-transfected cells (e.g., COS cells).[5][10]

-

Incubation: Incubate the cell membranes with a radiolabeled ligand, such as [¹²⁵I]-Ang-(1-7), in the presence of increasing concentrations of unlabeled competitor (this compound or Ang-(1-7)).[5]

-

Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Detection: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

Measurement of Nitric Oxide (NO) and Superoxide (O₂⁻) Release

Objective: To quantify the release of NO and O₂⁻ from endothelial cells in response to this compound and Ang-(1-7).

Methodology:

-

Cell Culture: Culture bovine aortic endothelial cells to confluence.[8][9]

-

Electrochemical Nanosensors: Utilize selective electrochemical nanosensors for the direct and simultaneous measurement of NO and O₂⁻ on the cell surface.[8][9]

-

Stimulation: Position the nanosensors on the surface of the endothelial cells and inject a known concentration of this compound or Ang-(1-7) (e.g., 10 µmol/L).[8][9]

-

Data Acquisition: Record the electrochemical signals corresponding to NO and O₂⁻ concentrations over time.

-

Data Analysis: Determine the peak concentrations of NO and O₂⁻ released and calculate the total amount of bioactive NO.[8]

In Vivo Water Diuresis Study

Objective: To evaluate the in vivo antidiuretic effect of this compound.

Methodology:

-

Water Loading: Administer a water load to the mice (e.g., via gavage).

-

Drug Administration: Administer this compound (e.g., 0.58 nmol/g) or vehicle to the water-loaded animals.[5]

-

Urine Collection: Place the mice in metabolic cages and collect urine over a specified period (e.g., 60 minutes).

-

Measurement: Measure the total urine volume and determine the urine osmolality using an osmometer.[5]

-

Data Analysis: Compare the urine volume and osmolality between the vehicle- and this compound-treated groups in both wild-type and Mas-knockout mice.

Western Blot Analysis

Objective: To assess the phosphorylation status or expression levels of key signaling proteins.

Methodology:

-

Cell/Tissue Lysis: Lyse cells or tissues treated with or without this compound to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p38 MAPK, total p38 MAPK, eNOS) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

This compound has proven to be an invaluable tool for elucidating the complex signaling pathways of the Mas receptor and for exploring the therapeutic potential of the protective arm of the RAS. The data clearly demonstrate that this compound is a potent and specific agonist of the Mas receptor, capable of eliciting beneficial cardiovascular and renal effects both in vitro and in vivo.

Future research should focus on further dissecting the downstream signaling networks of the Mas receptor in different cell types and disease models. The development of additional nonpeptide agonists and antagonists will be crucial for a more comprehensive understanding of this protective system. Ultimately, the translation of these preclinical findings into clinical applications holds great promise for the development of novel therapies for cardiovascular, renal, and inflammatory diseases.

References

- 1. ACE2, angiotensin-(1-7) and Mas receptor axis in inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scientificarchives.com [scientificarchives.com]

- 3. Frontiers | The Angiotensin-(1-7)/Mas Axis Counteracts Angiotensin II-Dependent and -Independent Pro-inflammatory Signaling in Human Vascular Smooth Muscle Cells [frontiersin.org]

- 4. pnas.org [pnas.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacological effects of this compound, a nonpeptide angiotensin-(1-7) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound, a nonpeptide mimic of the effects of angiotensin-(1-7) on the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Nonpeptide this compound is an angiotensin-(1-7) receptor Mas agonist in the mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Mechanisms of Mas1 receptor-mediated signaling in the vascular endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. AVE0991, a Nonpeptide Compound, Attenuates Angiotensin II-Induced Vascular Smooth Muscle Cell Proliferation via Induction of Heme Oxygenase-1 and Downregulation of p-38 MAPK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Biological Functions of AVE 0991 in Cardiovascular Research

This compound is a synthetic, nonpeptide, and orally active agonist of the Angiotensin-(1-7) (Ang-(1-7)) Mas receptor.[1][2][3] Its development marks a significant step in exploring the therapeutic potential of the ACE2-Ang-(1-7)-Mas axis of the renin-angiotensin system (RAS).[2] Unlike the endogenous peptide Ang-(1-7), this compound is resistant to degradation by proteolytic enzymes, a key advantage for its potential clinical utility.[2] This guide provides a comprehensive overview of the biological functions of this compound in the cardiovascular system, focusing on its mechanisms of action, quantitative effects, and the experimental protocols used to elucidate these functions.

Core Mechanism of Action: Mas Receptor Activation and Downstream Signaling

The primary mechanism of this compound is its function as a selective ligand and agonist for the Mas receptor, a G-protein-coupled receptor that mediates the beneficial effects of Ang-(1-7).[2][4] Activation of the Mas receptor by this compound initiates a cascade of intracellular events that counteract the detrimental effects often associated with Angiotensin II (Ang II) signaling.

Key signaling pathways modulated by this compound include:

-

Endothelial Nitric Oxide Synthase (eNOS) Activation: this compound stimulates the release of nitric oxide (NO) from endothelial cells, a critical factor in vasodilation and endothelial health. This process is dependent on the Mas receptor and involves the bradykinin (B550075) B2 receptor.[4][5]

-

Inhibition of Pro-inflammatory Pathways: In vascular smooth muscle cells (VSMCs), this compound attenuates Ang II-induced proliferation by modulating the p38 MAPK pathway.[1] This effect is mediated by the induction of Heme Oxygenase-1 (HO-1), an enzyme with anti-inflammatory and antioxidant properties.[1]

-

Reduction of Oxidative Stress: this compound has been shown to reduce the production of reactive oxygen species (ROS).[1] In models of cardiac hypertrophy, it inhibits the expression of pro-oxidant enzymes like NOX2 and NOX4.[6]

The signaling cascade initiated by this compound binding to the Mas receptor is depicted below.

Caption: Signaling pathways activated by this compound.

Quantitative Data on Cardiovascular Functions

The effects of this compound have been quantified across various experimental models. The following tables summarize these findings.

Table 1: Receptor Binding and Endothelial Cell Activity

| Parameter | Value | Cell Type | Reference |

| IC₅₀ for [¹²⁵I]-Ang-(1-7) binding | 21 ± 35 nmol/L | Bovine Aortic Endothelial Cells (BAECs) | [3][5] |

| Peak NO Release (at 10 µmol/L) | 295 ± 20 nmol/L | BAECs | [3][5] |

| Peak O₂⁻ Release (at 10 µmol/L) | 18 ± 2 nmol/L | BAECs | [3][5] |

Table 2: Cardioprotective Effects in Animal Models

| Model | Parameter | Control/Vehicle | This compound Treated | Reference |

| Myocardial Infarction (Rat) | Systolic Tension (g) | 7.18 ± 0.66 | 9.23 ± 1.05 | [4] |

| Infarcted Area (mm²) | 6.98 ± 1.01 | 3.94 ± 1.04 | [4] | |

| Cardiac Hypertrophy (Mouse) | Ejection Fraction | Decreased | Increased | [6] |

| LV End-Diastolic Diameter | Increased | Decreased | [6] | |

| LV Weight | Increased | Decreased | [6] |

Table 3: Effects on Vascular Smooth Muscle Cells (VSMCs)

| Model | Parameter | Effect of this compound | Concentration Range | Reference |

| Ang II-Induced Proliferation | VSMC Proliferation | Dose-dependent inhibition | 10⁻⁸ to 10⁻⁵ mol/L | [1] |

| Ang II-Induced Oxidative Stress | ROS Production | Significant attenuation | 10⁻⁷ to 10⁻⁵ mol/L | [1] |

Experimental Protocols

The characterization of this compound's functions relies on specific and detailed experimental methodologies.

This protocol is designed to assess the ability of this compound to counteract Angiotensin II-induced VSMC proliferation.

-

Cell Culture: Rat aortic VSMCs are cultured in appropriate media.

-

Stimulation: Cells are rendered quiescent by serum starvation and then stimulated with Ang II to induce proliferation.

-

Treatment: Concurrently with Ang II stimulation, cells are treated with varying concentrations of this compound (e.g., 10⁻⁸ to 10⁻⁵ mol/L).[1]

-

Inhibitor Studies: To confirm the signaling pathway, specific groups are pre-treated with the Mas receptor antagonist A-779 or the HO-1 inhibitor ZnPPIX before this compound and Ang II treatment.[1]

-

Endpoint Analysis:

Caption: Experimental workflow for VSMC proliferation assay.

This in vivo protocol evaluates the cardioprotective effects of this compound following an ischemic event.

-

MI Induction: Myocardial infarction is induced in male Wistar rats by permanent ligation of the left coronary artery.[4] Sham-operated animals serve as controls.

-

Treatment: Animals receive daily treatment with this compound or a vehicle for a specified period post-surgery.

-

Functional Analysis: At the end of the treatment period, cardiac function is assessed ex vivo using the Langendorff-perfused heart technique.[4] Key parameters measured include systolic tension, the maximum rates of pressure development (+dT/dt) and fall (-dT/dt), heart rate, and coronary perfusion pressure.[4]

-

Histological Analysis: Hearts are excised, fixed, and sectioned. The size of the infarcted area is quantified using histological staining, such as Gomori trichrome.[4]

This protocol directly measures the effect of this compound on the release of key signaling molecules from endothelial cells.

-

Cell Culture: Primary cultures of bovine aortic endothelial cells (BAECs) are grown to confluence.[5]

-

Nanosensor Placement: Selective electrochemical nanosensors for NO and superoxide (B77818) (O₂⁻) are positioned on the surface of the cells to allow for direct and simultaneous measurement of released molecules.[5]

-

Stimulation: A baseline is recorded before the addition of this compound (e.g., 10 µmol/L) to the cell culture medium.[7]

-

Data Acquisition: The concentrations of NO and O₂⁻ are recorded over time to determine the kinetics and peak concentrations of their release.[7]

-

Specificity Analysis: To confirm the receptors involved, cells are pre-incubated with antagonists for the Mas receptor ([D-Ala⁷]-Ang-(1-7)), AT₁ receptor (EXP 3174), or AT₂ receptor (PD 123,177) before stimulation with this compound.[5]

Conclusion and Future Directions

This compound is a powerful research tool and a promising therapeutic candidate that leverages the protective arm of the renin-angiotensin system. Its biological functions—including vasodilation, anti-proliferative, anti-inflammatory, and anti-oxidative effects—are well-documented and directly relevant to the pathophysiology of major cardiovascular diseases such as hypertension, heart failure, and atherosclerosis. The data clearly demonstrate that this compound attenuates cardiac remodeling, improves cardiac function after ischemic injury, and combats vascular smooth muscle proliferation.[4][6][8] Future research will likely focus on long-term efficacy and safety in more complex disease models, as well as its potential in combination therapies for multifaceted cardiovascular conditions.

References

- 1. AVE0991, a Nonpeptide Compound, Attenuates Angiotensin II-Induced Vascular Smooth Muscle Cell Proliferation via Induction of Heme Oxygenase-1 and Downregulation of p-38 MAPK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological effects of this compound, a nonpeptide angiotensin-(1-7) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The nonpeptide angiotensin-(1-7) receptor Mas agonist AVE-0991 attenuates heart failure induced by myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a nonpeptide mimic of the effects of angiotensin-(1-7) on the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound attenuates cardiac hypertrophy through reducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. scielo.br [scielo.br]

AVE 0991: A Comprehensive Technical Guide on its Effects on Renal Physiology and Pathophysiology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AVE 0991 is a synthetic, non-peptide agonist of the Mas receptor, mimicking the actions of the endogenous peptide Angiotensin-(1-7). As a key component of the counter-regulatory axis of the Renin-Angiotensin System (RAS), the Angiotensin-Converting Enzyme 2 (ACE2)/Ang-(1-7)/Mas receptor pathway, this compound has emerged as a promising therapeutic agent. This document provides an in-depth analysis of the effects of this compound on renal physiology and its potential in mitigating various renal pathologies, including acute kidney injury, diabetic nephropathy, and renal fibrosis. It details the underlying signaling pathways, summarizes quantitative data from key studies, and outlines the experimental methodologies used to adduce these findings.

Core Mechanism of Action and Signaling Pathways

This compound functions primarily as a selective agonist for the Mas receptor, a G-protein-coupled receptor.[1][2][3] Its binding to the Mas receptor initiates a cascade of intracellular events that generally counteract the pro-inflammatory, pro-fibrotic, and vasoconstrictive effects associated with the classical ACE/Angiotensin II/AT1 receptor axis of the RAS.[4][5][6]

A primary downstream effect of Mas receptor activation by this compound is the stimulation of nitric oxide (NO) production.[1][7][8] This is often mediated through the activation of endothelial Nitric Oxide Synthase (eNOS).[8][9] The resulting increase in NO contributes to vasodilation, improved endothelial function, and anti-inflammatory effects.[7][10]

While this compound is specific for the Mas receptor, its in vivo effects can be complex, involving interactions with other angiotensin receptors.[1][2] For instance, some of its renal effects, like antidiuresis, have been shown to be blocked by AT1 and AT2 receptor antagonists, suggesting a functional cross-talk or oligomerization between these receptors and the Mas receptor.[1][2][3]

Effects on Renal Physiology

In a non-pathological state, this compound has been demonstrated to modulate renal fluid and electrolyte handling. The primary physiological effect observed is antidiuresis.

Antidiuretic Effects

Studies in water-loaded mice have shown that this compound significantly reduces urinary volume while increasing urinary osmolality, indicating enhanced water reabsorption.[1][3] This effect was confirmed to be Mas receptor-dependent, as it was absent in Mas-knockout mice and could be blocked by the Ang-(1-7) antagonist A-779.[1][2][3]

| Parameter | Control Group | This compound Treated Group | P-value | Reference |

| Urinary Volume (mL/60 min) | 0.27 ± 0.05 | 0.06 ± 0.03 | <0.01 | [1][3] |

Table 1: Effect of this compound on Urinary Volume in Water-Loaded C57BL/6 Mice.

Experimental Protocol: Water-Load and Diuresis Measurement

The antidiuretic effect of this compound was assessed using a standardized water-loading protocol in mice.

-

Animal Model: Male C57BL/6 mice were utilized.[1]

-

Water Loading: Mice were administered a water load, typically via gavage, to induce diuresis.

-

Drug Administration: Immediately following the water load, mice were treated with either this compound (0.58 nmol/g body weight) or a vehicle control.[3]

-

Urine Collection: Animals were placed in metabolic cages, and urine was collected over a specified period (e.g., 60 minutes).[3]

-

Analysis: The total volume of urine was measured, and in some cases, urinary osmolality was determined to assess water reabsorption.[1]

Effects on Renal Pathophysiology

This compound exhibits significant renoprotective effects across various models of kidney disease, primarily through its anti-inflammatory, anti-oxidative, and anti-fibrotic properties.

Acute Kidney Injury (AKI): Ischemia-Reperfusion (I/R) Model

In a murine model of renal ischemia-reperfusion (I/R) injury, a major cause of AKI, this compound administration demonstrated potent protective effects.[4][5] Treatment with this compound improved renal function, attenuated tissue damage, and reduced both local and systemic inflammation.[4][5][11]

| Parameter | I/R + Vehicle | I/R + this compound (9.0 mg/kg) | P-value | Reference |

| Serum Creatinine (B1669602) (mg/dL) | ~2.0 | ~1.0 | <0.05 | [4] |

| Renal Neutrophil Infiltration (relative number) | Markedly Increased | Significantly Decreased | <0.05 | [4] |

| Circulating CXCL1/KC (pg/mL) | Markedly Increased | Significantly Decreased | <0.05 | [4] |

| Tubulointerstitial Injury Index | Significantly Increased | Significantly Decreased | <0.05 | [4][12] |

Table 2: Renoprotective Effects of this compound in a Murine Renal I/R Injury Model (24h reperfusion).

Experimental Protocol: Murine Renal Ischemia-Reperfusion Injury

-

Animal Model: Male C57BL/6 wild-type mice (8-10 weeks old) were used.[4]

-

Anesthesia: Mice were anesthetized (e.g., ketamine and xylazine).[4]

-

Ischemia Induction: A midline abdominal incision was made to expose the renal pedicles. Both renal pedicles were occluded using microsurgical clamps for 30 minutes to induce ischemia.[4]

-

Reperfusion: After 30 minutes, the clamps were released to allow reperfusion of the kidneys.[4]

-

Drug Administration: this compound (e.g., 9.0 mg/kg) or vehicle (10 mM KOH in 0.9% NaCl) was administered immediately after ischemia and again 12 hours after reperfusion.[4][5]

-

Endpoint Analysis: After 24 hours of reperfusion, blood and kidney tissues were collected for analysis of renal function (serum creatinine), inflammatory markers (neutrophil infiltration, chemokines), and histology (H&E staining for tissue damage).[4][5]

Diabetic Nephropathy

In streptozotocin (B1681764) (STZ)-induced diabetic rat models, this compound demonstrated significant cardio-renal protective effects.[13][14] Treatment mitigated key markers of renal dysfunction, such as elevated Blood Urea Nitrogen (BUN) and proteinuria, independent of blood pressure changes.[13] Furthermore, this compound treatment was shown to reduce dyslipidemia and produce an antihyperglycemic effect.[13][14]

| Parameter | Diabetic Control | Diabetic + this compound | Reference |

| Blood Urea Nitrogen (BUN) | Significantly Increased | Significantly Decreased | [13][14] |

| Proteinuria | Significantly Increased | Significantly Decreased | [13][14] |

| Creatinine Clearance | Unaffected | Unaffected | [13] |

| Mean Arterial Blood Pressure | Unaffected | Unaffected | [13] |

Table 3: Renal Protective Effects of this compound in STZ-Induced Diabetic Rats.

Experimental Protocol: STZ-Induced Diabetic Nephropathy

-

Animal Model: Wistar rats were used.[13]

-

Diabetes Induction: Diabetes was induced by a single intraperitoneal injection of streptozotocin (STZ, 50 mg/kg).[13]

-

Treatment Period: Treatment with this compound (576 μg/kg/day, i.p.) began 4 weeks after STZ administration and continued for an additional 4 weeks.[13]

-

Assessment: At the end of the 8-week period, renal function was assessed by measuring BUN, proteinuria, and creatinine clearance.[13][14]

Reduction of Oxidative Stress and Fibrosis

A key mechanism for the renoprotective effects of this compound is the mitigation of oxidative stress. In models of kidney injury, this compound has been shown to suppress the expression of NADPH Oxidase 2 (NOX2) and NOX4, key enzymes involved in the production of reactive oxygen species (ROS).[7] By reducing oxidative stress, this compound helps preserve endothelial function and reduce inflammation.[7][15]

Furthermore, activation of the Mas receptor by this compound exhibits anti-fibrotic properties. It has been shown to reduce the expression of key profibrotic proteins, including collagen 1α1, α-smooth muscle actin (αSMA), and Transforming Growth Factor-β (TGF-β), which are central to the pathogenesis of renal fibrosis.[16]

Conclusion

This compound, as a potent and selective Mas receptor agonist, demonstrates significant and multifaceted effects on the kidney. In physiological contexts, it modulates water homeostasis. In pathophysiological states, it confers robust renoprotection by attenuating inflammation, oxidative stress, and fibrosis. The data strongly support the therapeutic potential of targeting the ACE2/Ang-(1-7)/Mas receptor axis with agents like this compound for the treatment of acute and chronic kidney diseases. Its oral activity and stability make it a particularly attractive candidate for further drug development and clinical investigation.[17]

References

- 1. ahajournals.org [ahajournals.org]

- 2. ahajournals.org [ahajournals.org]

- 3. Nonpeptide this compound is an angiotensin-(1-7) receptor Mas agonist in the mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Renoprotective Effects of AVE0991, a Nonpeptide Mas Receptor Agonist, in Experimental Acute Renal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. scielo.br [scielo.br]

- 7. The Role for AVE0991 (MAS-Receptor Angiotensin II (1-7) Agonist) in Reducing Cisplatin-Induced Acute Kidney Injury on C57BL/6 Mice [scirp.org]

- 8. This compound, a nonpeptide mimic of the effects of angiotensin-(1-7) on the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hemodynamic Effects of the Non-Peptidic Angiotensin-(1-7) Agonist AVE0991 in Liver Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pkheartjournal.com [pkheartjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Possible mechanism of the cardio-renal protective effects of AVE-0991, a non-peptide Mas-receptor agonist, in diabetic rats | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Targeting the Renin-Angiotensin-Aldosterone System in Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacological effects of this compound, a nonpeptide angiotensin-(1-7) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neuroprotective Potential of AVE 0991

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective potential of AVE 0991, a nonpeptide agonist of the Mas receptor. By mimicking the effects of Angiotensin-(1-7), this compound has demonstrated significant promise in preclinical models of various neurological disorders. This document details its mechanisms of action, summarizes key quantitative data from pivotal studies, outlines experimental protocols, and visualizes the intricate signaling pathways involved.

Core Mechanism of Action

This compound exerts its neuroprotective effects primarily by activating the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS). This activation triggers a cascade of downstream signaling events that collectively combat neuroinflammation, oxidative stress, and neuronal apoptosis, while also preserving the integrity of the blood-brain barrier.

Key Neuroprotective Effects and Signaling Pathways

The neuroprotective actions of this compound are multifaceted, involving several critical signaling pathways that are often dysregulated in neurodegenerative diseases and acute brain injury.

-

Anti-Neuroinflammatory Effects: this compound has been shown to attenuate neuroinflammation by modulating the activity of microglia and astrocytes, the primary immune cells of the central nervous system. It suppresses the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1][2][3] One of the key mechanisms is the promotion of microglial polarization towards the anti-inflammatory M2 phenotype.[1][4] In the context of Alzheimer's disease, this compound has been found to suppress astrocyte-mediated neuroinflammation through the lncRNA SNHG14/miR-223-3p/NLRP3 signaling pathway.[2][5][6]

-

Reduction of Oxidative Stress and Apoptosis: this compound plays a crucial role in mitigating oxidative stress and preventing neuronal cell death. In a model of subarachnoid hemorrhage, it was demonstrated that this compound reduces oxidative stress and neuronal apoptosis via the Mas/PKA/CREB/UCP-2 pathway.[7][8] This involves the upregulation of the anti-apoptotic protein Bcl-2 and downregulation of the pro-apoptotic protein Bax.[7][8] Furthermore, in a model relevant to Parkinson's disease, this compound was shown to ameliorate neuronal apoptosis through the Mas/ERK/mPTP pathway.[9]

-

Preservation of Blood-Brain Barrier Integrity: The integrity of the blood-brain barrier (BBB) is crucial for maintaining brain homeostasis. This compound has been shown to restore BBB integrity in a model of postoperative delayed neurocognitive recovery by modulating the expression of tight junction proteins like occludin.[3]

-

Cognitive Enhancement: By mitigating the aforementioned pathological processes, this compound has been observed to rescue spatial cognitive impairments in animal models of Alzheimer's disease.[2][5][6]

Summary of Quantitative Data

The following tables summarize the quantitative findings from key studies investigating the neuroprotective effects of this compound.

Table 1: Effects of this compound on Neuroinflammation Markers

| Model | Treatment | Marker | Result | Reference |

| SAMP8 Mice (Aging) | This compound (1, 3, or 10 mg/kg/day for 30 days) | IL-1β, IL-6, TNF-α mRNA | Significant decrease in the brain | [10] |

| APP/PS1 Mice (AD) | This compound (10 mg/kg/day for 30 days) | IL-1β, IL-6, TNF-α protein | Marked reduction in the brain | [2][6] |

| Aged Rats (Laparotomy) | Intranasal this compound | CD11b, TNF-α, IL-1β, HMGB1 | Significant attenuation in the hippocampus | [3] |

| Primary Microglia (LPS-stimulated) | This compound (1x10⁻⁸, 1x10⁻⁷, or 1x10⁻⁶ M) | IL-6 mRNA | Suppression of LPS-induced expression | [1] |

Table 2: Effects of this compound on Neuronal Survival and Apoptosis

| Model | Treatment | Marker/Assay | Result | Reference |

| Primary Cortical Neurons (Glucose Deprivation) | This compound (10⁻⁸ M to 10⁻⁶ M) | Cell Death (Trypan Blue) | ~60% reduction in neuronal cell death | [11][12] |

| Rats (Subarachnoid Hemorrhage) | Intranasal this compound | TUNEL Staining, Bcl-2, Bax | Reduced neuronal apoptosis, increased Bcl-2, decreased Bax | [7][8] |

| α-Synuclein A53T Mice (PD) | This compound | Neuronal Apoptosis | Amelioration of neuronal apoptosis | [9] |

Table 3: Effects of this compound on Cognitive Function and BBB Integrity

| Model | Treatment | Assay/Marker | Result | Reference |

| APP/PS1 Mice (AD) | This compound (10 mg/kg/day for 30 days) | Morris Water Maze | Rescue of spatial cognitive impairments | [5][6] |

| Aged Rats (Laparotomy) | Intranasal this compound | Occludin, ZO-1 | Significant reversal of surgery-induced decrease in occludin | [3] |

Detailed Experimental Protocols

The following are representative methodologies for key experiments cited in the literature.

4.1. In Vivo Animal Models

-

Alzheimer's Disease Model (APP/PS1 Mice):

-

Animals: APP/PS1 transgenic mice and wild-type littermates.

-

Treatment: Intraperitoneal injection of this compound (e.g., 10 mg/kg/day) or vehicle (0.9% sterile saline) for 30 consecutive days.[2][6]

-

Behavioral Testing: Morris water maze test to assess spatial learning and memory.[5][6]

-

Tissue Analysis: Brains are harvested for analysis of pro-inflammatory cytokines (ELISA), synaptic proteins (Western blot), and neuronal loss (Nissl staining).[2][6]

-

-

Aging Model (SAMP8 Mice):

-

Animals: Senescence-accelerated mouse prone 8 (SAMP8) mice.

-

Treatment: Intraperitoneal injection of this compound (e.g., 1, 3, or 10 mg/kg/day) or vehicle for 30 days.[10]

-

Tissue Analysis: Brain tissue is analyzed for mRNA levels of inflammatory markers (qRT-PCR) and protein levels of cytokines (ELISA).[10]

-

4.2. In Vitro Cell Culture Models

-

Primary Microglia Culture:

-

Isolation: Primary microglia are isolated from the brains of neonatal or adult mice (e.g., SAMP8 mice).[1]

-

Treatment: Cells are pre-incubated with this compound (e.g., 1x10⁻⁸ to 1x10⁻⁶ M) with or without the Mas receptor antagonist A-779, followed by stimulation with lipopolysaccharide (LPS).[1]

-

Analysis: The expression of inflammatory markers (e.g., IL-6) is measured by qRT-PCR.[1]

-

-

Primary Cortical Neuron Culture (Ischemia Model):

-

Isolation: Cortical neurons are cultured from embryonic mouse embryos.

-

Treatment: Neurons are subjected to glucose deprivation for 24 hours in the presence or absence of this compound (e.g., 10⁻⁸ M to 10⁻⁶ M) and/or the MasR antagonist A779.[11][12]

-

Analysis: Neuronal cell death is quantified using the trypan blue exclusion assay.[11][12]

-

Visualizations of Signaling Pathways and Workflows

5.1. Signaling Pathways

Caption: Signaling pathways activated by this compound leading to neuroprotection.

5.2. Experimental Workflow

Caption: Representative experimental workflows for in vivo and in vitro studies.

Conclusion and Future Directions

This compound has emerged as a potent neuroprotective agent in a variety of preclinical models. Its ability to target multiple pathological pathways, including neuroinflammation, oxidative stress, and apoptosis, through the activation of the Mas receptor makes it a highly attractive candidate for the development of novel therapies for neurodegenerative diseases and acute brain injuries. Future research should focus on its pharmacokinetic and pharmacodynamic properties in larger animal models, long-term safety profiles, and its potential for clinical translation. The detailed mechanisms underlying its effects on the blood-brain barrier and synaptic plasticity also warrant further investigation.

References

- 1. AVE0991, a nonpeptide analogue of Ang-(1-7), attenuates aging-related neuroinflammation | Aging [aging-us.com]

- 2. dovepress.com [dovepress.com]

- 3. Frontiers | The Non-peptide Angiotensin-(1–7) Mimic this compound Attenuates Delayed Neurocognitive Recovery After Laparotomy by Reducing Neuroinflammation and Restoring Blood-Brain Barrier Integrity in Aged Rats [frontiersin.org]

- 4. AVE0991, a nonpeptide analogue of Ang-(1-7), attenuates aging-related neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Angiotensin-(1-7) Analogue AVE0991 Modulates Astrocyte-Mediated Neuroinflammation via lncRNA SNHG14/miR-223-3p/NLRP3 Pathway and Offers Neuroprotection in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. experts.llu.edu [experts.llu.edu]

- 8. This compound attenuates oxidative stress and neuronal apoptosis via Mas/PKA/CREB/UCP-2 pathway after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. AVE0991, a nonpeptide analogue of Ang-(1-7), attenuates aging-related neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of a Selective Mas Receptor Agonist in Cerebral Ischemia In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of a Selective Mas Receptor Agonist in Cerebral Ischemia In Vitro and In Vivo | PLOS One [journals.plos.org]

The Discovery and Development of AVE 0991: A Nonpeptide Angiotensin-(1–7) Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AVE 0991 is a pioneering synthetic, nonpeptide agonist of the Mas receptor, the primary receptor for the endogenous peptide Angiotensin-(1-7) [Ang-(1-7)]. This document provides a comprehensive technical overview of the discovery, development, and pharmacological profile of this compound. It details its mechanism of action, key quantitative data from in vitro and in vivo studies, and the experimental protocols utilized in its evaluation. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its biological effects and the methodologies employed in its investigation.

Introduction: The Renin-Angiotensin System and the Protective Axis

The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular and renal homeostasis. While the classical axis, comprising Angiotensin II (Ang II), the Angiotensin-Converting Enzyme (ACE), and the Angiotensin II Type 1 (AT1) receptor, is known for its vasoconstrictive and pro-inflammatory effects, a counter-regulatory or "protective" axis has been identified. This axis consists of Angiotensin-Converting Enzyme 2 (ACE2), Ang-(1-7), and the Mas receptor.[1][2] Ang-(1-7) typically opposes the actions of Ang II, eliciting vasodilatory, anti-proliferative, and anti-inflammatory responses.[1] However, the therapeutic utility of the peptide Ang-(1-7) is limited by its short half-life and susceptibility to enzymatic degradation.[3] This necessitated the development of a stable, orally active, nonpeptide agonist, leading to the discovery of this compound.[1]

Discovery and Chemical Profile of this compound

This compound, with the chemical name 5-formyl-4-methoxy-2-phenyl-1-[[4-[2-(ethylaminocarbonylsulfonamido)-5-isobutyl-3-thienyl]-phenyl]methyl]imidazole, was developed as a nonpeptide mimic of Ang-(1-7).[4] Its synthesis involves a critical cross-coupling reaction between imidazole (B134444) and thiophene (B33073) building blocks, with the Stille reaction proving more effective than the Suzuki reaction for large-scale synthesis.[5] As a synthetic organic compound, this compound is orally active and resistant to proteolytic degradation, offering a significant advantage over its endogenous peptide counterpart.[1]

Mechanism of Action: A Selective Mas Receptor Agonist

This compound functions as a selective agonist for the Mas receptor.[1][6][7] This has been demonstrated through multiple lines of evidence:

-

Competitive Binding: this compound competes with radiolabeled Ang-(1-7) for binding to the Mas receptor in various tissues and cell lines.[6][8]

-

Functional Assays: The physiological effects of this compound are blocked by Mas receptor antagonists, such as A-779.[7][9]

-

Knockout Models: The effects of this compound are absent in Mas-knockout mice, confirming the receptor's essential role in mediating its actions.[7][10]

Upon binding to the Mas receptor, this compound initiates a cascade of intracellular signaling events, most notably the production of nitric oxide (NO), which plays a key role in its vasodilatory and cardioprotective effects.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Cell/Tissue Type | Value | Reference |

| IC50 | Bovine Aortic Endothelial Cell Membranes | 21 ± 35 nmol/L | [8][11] |

| IC50 | Mas-transfected COS cells | 4.75 x 10⁻⁸ mol/L | [6][12] |

Table 2: In Vitro Effects of this compound on Nitric Oxide and Superoxide Production

| Parameter | Cell Type | Concentration | Effect | Reference |

| NO Release | Bovine Aortic Endothelial Cells | 10 µmol/L | 295 ± 20 nmol/L | [8][11] |

| O₂⁻ Release | Bovine Aortic Endothelial Cells | 10 µmol/L | 18 ± 2 nmol/L | [8][11] |

Table 3: In Vivo Cardiovascular and Renal Effects of this compound

| Animal Model | Parameter | Treatment Dose | Effect | Reference |

| Normal Wistar Rats | Perfusion Pressure | 1 week treatment | Decrease from 68.73 to 56.55 mmHg | [11] |

| Normal Wistar Rats | Systolic Tension | 1 week treatment | Increase from 9.84 to 11.40 g | [11] |

| Infarcted Wistar Rats | Infarcted Area | - | Decrease from 6.98 to 3.94 mm² | [9] |

| Water-loaded C57BL/6 Mice | Urinary Volume | 0.58 nmol/g | Decrease from 0.27 to 0.06 mL/60 min | [7][10] |

| Water-loaded C57BL/6 Mice | Urine Osmolality | 0.58 nmol/g | Increase from 681.1 to 1669 mOsm/KgH₂O | [10] |

Key Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Signaling pathway of this compound via the Mas receptor.

Experimental Workflows

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for an in vivo myocardial infarction model.

Detailed Experimental Protocols

Radioligand Binding Assay

-

Objective: To determine the binding affinity of this compound for the Mas receptor.

-

Materials:

-

Cell membranes expressing the Mas receptor (e.g., from Mas-transfected COS cells or bovine aortic endothelial cells).

-

Radioligand: [¹²⁵I]-Ang-(1-7).

-

Unlabeled competitor: this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold PBS).

-

Glass fiber filters.

-

Scintillation fluid.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of [¹²⁵I]-Ang-(1-7) and increasing concentrations of unlabeled this compound in binding buffer.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of [¹²⁵I]-Ang-(1-7) against the logarithm of the concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Measurement of Nitric Oxide (NO) Release

-

Objective: To measure the amount of NO released from endothelial cells upon stimulation with this compound.

-

Materials:

-

Cultured endothelial cells (e.g., bovine aortic endothelial cells).

-

This compound solution.

-

NO-sensitive electrode or fluorescent dye (e.g., DAF-FM diacetate).

-

Balanced salt solution or cell culture medium.

-

-

Procedure (using an NO-sensitive electrode):

-

Culture endothelial cells to confluence on a suitable substrate.

-

Position the NO-sensitive electrode close to the surface of the cells.

-

Establish a stable baseline reading.

-

Add this compound to the cell culture medium at the desired concentration.

-

Record the change in NO concentration over time.

-

-

Data Analysis:

-

Quantify the peak NO concentration and the total amount of NO released.

-

In Vivo Myocardial Infarction Model

-

Objective: To evaluate the cardioprotective effects of this compound in a rat model of myocardial infarction.

-

Animal Model: Male Wistar rats.

-

Procedure:

-

Induce myocardial infarction by ligating the left anterior descending coronary artery.

-

Divide the animals into treatment groups: sham-operated, vehicle-treated (infarcted), and this compound-treated (infarcted).

-

Administer this compound or vehicle for a specified period (e.g., daily for several weeks).

-

At the end of the treatment period, assess cardiac function using the Langendorff-perfused isolated heart preparation. Measure parameters such as left ventricular developed pressure, heart rate, and coronary flow.

-

Harvest the hearts and perform histological analysis to determine the size of the infarcted area using staining methods like Gomori trichrome.

-

-

Data Analysis:

-

Compare the cardiac function parameters and infarct size between the different treatment groups.

-

Therapeutic Potential and Future Directions

The discovery and development of this compound represent a significant advancement in the field of cardiovascular pharmacology. Its favorable pharmacokinetic profile and potent activation of the protective arm of the RAS have demonstrated therapeutic potential in a range of preclinical models, including:

-

Cardiovascular Diseases: Attenuation of heart failure, reduction of hypertension, and inhibition of atherogenesis.[2][9][12]

-

Renal Diseases: Modulation of renal function and protection against ischemia-reperfusion injury.[1][13]

-

Neurological Disorders: Neuroprotective effects in models of cerebral ischemia and attenuation of neuroinflammation.[13][14]

-

Inflammatory Conditions: Alleviation of colitis severity in animal models.[3]

Further research and clinical trials are warranted to fully elucidate the therapeutic efficacy and safety of this compound in human diseases. The development of Mas receptor agonists like this compound opens new avenues for the treatment of a variety of conditions characterized by endothelial dysfunction, inflammation, and fibrosis.

References

- 1. mdpi.com [mdpi.com]

- 2. Effect of a Selective Mas Receptor Agonist in Cerebral Ischemia In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of the cardioprotective and antihypertensive effect of this compound in normotensive and hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a nonpeptide mimic of the effects of angiotensin-(1-7) on the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Angiotensin 1-7 and the Non-Peptide MAS-R Agonist AVE0991 Inhibit Breast Cancer Cell Migration and Invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 11. Item - Effect of a Selective Mas Receptor Agonist in Cerebral Ischemia In Vitro and In Vivo - Public Library of Science - Figshare [plos.figshare.com]

- 12. researchgate.net [researchgate.net]

- 13. The Non-Peptide MAS-R Agonist AVE0991 Alleviates Colitis Severity in Mice and Exhibits an Additive Effect with Azathioprine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AVE 0991 in In Vitro Research

Introduction

AVE 0991 is a nonpeptide, orally active agonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[1][2] It mimics the effects of the endogenous ligand, Angiotensin-(1-7), offering therapeutic potential in cardiovascular and inflammatory diseases.[2][3] These notes provide detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) for the preparation of stock solutions for in vitro studies, along with protocols for its application in cell-based assays.

Solubility of this compound

Proper dissolution of this compound is critical for accurate and reproducible experimental results. DMSO is a commonly used solvent for preparing concentrated stock solutions of this compound for in vitro applications.

Quantitative Solubility Data:

| Compound | Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Special Instructions |

| This compound | DMSO | 30 | 51.66 | Sonication is recommended.[4] |

| This compound | DMSO | 41.67 | 71.76 | Ultrasonic is needed. Use newly opened DMSO as it is hygroscopic.[1] |

| This compound sodium salt | DMSO | 100 | 165.92 | Ultrasonic is needed. Use newly opened DMSO.[5] |

Storage and Stability:

-

In Solvent (DMSO): Store aliquots at -80°C for up to 2 years to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder (Molecular Weight: 580.72 g/mol )

-

Anhydrous/newly opened Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional, but recommended)

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 5.81 mg of this compound powder.

-

Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

-

Mixing: Vortex the solution thoroughly for 1-2 minutes.

-

Sonication (Recommended): If the compound does not fully dissolve, sonicate the solution for 10-15 minutes.[4]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -80°C.[1]

Cell-Based Assay Protocol: Inhibition of Breast Cancer Cell Migration

This protocol is adapted from a study investigating the effect of this compound on breast cancer cell migration.[6]

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

Pipette tips for creating a scratch

-

Microscope with imaging capabilities

Procedure:

-

Cell Seeding: Seed breast cancer cells into 96-well plates at a density that will form a confluent monolayer the next day.

-

Pre-treatment: Once cells are confluent, replace the medium with fresh complete medium containing the desired concentrations of this compound (e.g., 0.1, 1, and 10 µM) or vehicle control (DMSO). The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

-

Incubation: Incubate the cells for 72 hours.

-

Scratch Assay: After incubation, create a uniform scratch in the cell monolayer using a sterile pipette tip.

-

Washing: Gently wash the wells with serum-free medium to remove dislodged cells.

-

Imaging (Time 0): Capture images of the scratch at the initial time point (0 h).

-

Monitoring Migration: Incubate the plate and monitor cell migration into the scratched area over 24 hours, capturing images at regular intervals.

-

Analysis: Quantify the closure of the scratch area over time to determine the effect of this compound on cell motility.

Visualizations

Signaling Pathway of the Renin-Angiotensin System

Experimental Workflow for Cell Migration Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological effects of this compound, a nonpeptide angiotensin-(1-7) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for Preparing AVE 0991 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE 0991 is a nonpeptide, orally active agonist of the Mas receptor, mimicking the biological effects of Angiotensin-(1-7) [Ang-(1-7)].[1][2][3] It is a valuable tool for investigating the renin-angiotensin system (RAS), particularly the protective ACE2-Ang-(1-7)-Mas axis.[3] this compound competitively binds to the Ang-(1-7) receptor with an IC50 of 21 nM.[1][2][4] Its use in in vitro studies requires precise preparation of stock solutions to ensure experimental reproducibility and accuracy. These application notes provide a detailed protocol for the preparation, storage, and use of this compound solutions in cell culture applications.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 580.72 g/mol [4] |

| Appearance | Off-white to yellow solid[4] |

| CAS Number | 304462-19-9[4] |

Table 2: Solubility of this compound and its Sodium Salt

| Compound | Solvent | Solubility | Notes |

| This compound | DMSO | ≥ 41.67 mg/mL (71.76 mM)[5] | Sonication is recommended to aid dissolution.[1][5] Use of newly opened, hygroscopic DMSO is advised.[5] |

| Water | < 0.1 mg/mL | Considered insoluble.[1] | |

| This compound Sodium Salt | DMSO | 100 mg/mL (165.92 mM) | Sonication is recommended.[6] |

| Water | 50 mg/mL (82.96 mM) | Sonication is recommended.[6] |

Table 3: Recommended Storage Conditions

| Form | Temperature | Duration | Source(s) |

| Powder | -20°C | 3 years | [1][5] |

| Stock Solution in DMSO | -80°C | 1-2 years | [1][5] |

| -20°C | 1 year | [5] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO), the most common solvent for in vitro use.

Materials:

-

This compound powder (MW: 580.72 g/mol )

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Bath sonicator

Procedure:

-

Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to prevent moisture absorption.

-

Weigh this compound: In a sterile microcentrifuge tube, accurately weigh 5.81 mg of this compound powder. Perform this step in a chemical fume hood and wear appropriate personal protective equipment (PPE).

-

Calculation: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

-

Mass (mg) = 0.01 mol/L x 0.001 L x 580.72 g/mol x 1000 = 5.81 mg

-

-

Add Solvent: Add 1 mL of sterile DMSO to the tube containing the this compound powder.

-

Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound.

-

Sonication (If Necessary): If the solution is not clear, place the tube in a bath sonicator for 5-10 minutes until the powder is fully dissolved.[1]

-

Aliquot and Store: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.[5]

-

Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[5]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the 10 mM stock solution into a final working concentration for treating cells.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium (e.g., DMEM)

-

Sterile polypropylene (B1209903) tubes

Procedure:

-

Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

-

Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture medium.

-

Formula: (C1)(V1) = (C2)(V2)

-

C1 = Concentration of stock solution (10 mM)

-

V1 = Volume of stock solution needed

-

C2 = Desired final concentration (e.g., 10 µM)

-

V2 = Final volume of working solution (e.g., 1 mL)

-

-

Example for 10 µM working solution:

-

(10,000 µM)(V1) = (10 µM)(1000 µL)

-

V1 = 1 µL

-

-

-

Prepare Working Solution: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium to achieve a final concentration of 10 µM. Mix gently by pipetting.

-

Vehicle Control: It is critical to prepare a vehicle control by adding the same volume of DMSO to the cell culture medium (e.g., 1 µL of DMSO in 999 µL of medium). This ensures that any observed effects are due to the compound and not the solvent.

-

Apply to Cells: Use the freshly prepared working solution to treat your cells immediately. Typical working concentrations reported in the literature range from 0.1 µM to 10 µM.[7]

Visualizations

Caption: Workflow for this compound solution preparation.

Caption: Simplified signaling pathway of this compound.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. This compound, a nonpeptide mimic of the effects of angiotensin-(1-7) on the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological effects of this compound, a nonpeptide angiotensin-(1-7) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 304462-19-9 [m.chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Angiotensin 1–7 and the Non-Peptide MAS-R Agonist AVE0991 Inhibit Breast Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of AVE 0991 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of AVE 0991, a nonpeptide agonist of the Mas receptor for Angiotensin-(1-7), in various mouse models. The protocols and data presented are intended to guide researchers in designing and executing experiments to explore the therapeutic potential of this compound.

This compound has been investigated for its beneficial effects in a range of pathophysiological conditions, including cardiovascular, renal, and neurological disorders.[1] As an orally active and proteolytically resistant compound, it offers advantages over the native peptide Ang-(1-7).[1]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the in vivo administration of this compound in mouse models.

Table 1: Renal and Cardiovascular Models

| Mouse Model | Mouse Strain | This compound Dosage | Administration Route | Duration | Key Findings | Reference |

| Water-loaded | C57BL/6 & Swiss | 0.58 nmol/g | Intraperitoneal (i.p.) | Single dose | Reduced urinary volume, increased urine osmolality.[2][3][4] | [2][3][4] |

| Renal Ischemia/Reperfusion | C57BL/6 | 9.0 mg/kg | Subcutaneous (s.c.) | Two doses (immediately after ischemia and 12h after reperfusion) | Attenuated renal functional impairment, reduced tissue injury and inflammation.[5] | [5] |

| Cardiac Hypertrophy (Aortic Banding) | Not specified | 20 mg/kg/day | Not specified | 4 weeks | Reduced left ventricular hypertrophy, improved heart function, decreased oxidative stress.[6] | [6] |

| Abdominal Aortic Aneurysm (Ang II-induced) | Apolipoprotein E knockout | 0.58 or 1.16 µmol/kg/day | Subcutaneous (s.c.) infusion | 28 days | Reduced incidence of AAA, decreased macrophage accumulation and inflammation.[7] | [7] |

| Chronic Allergic Lung Inflammation (OVA-induced) | BALB/c | 1 mg/kg/day | Subcutaneous (s.c.) | During challenge period | Attenuated airway remodeling, reduced inflammation, and reversed right ventricular hypertrophy.[8] | [8] |

Table 2: Neurological and Inflammatory Models

| Mouse Model | Mouse Strain | This compound Dosage | Administration Route | Duration | Key Findings | Reference |

| Cerebral Ischemia (MCAo) | Not specified | 20 mg/kg | Intraperitoneal (i.p.) | Single dose at reperfusion | No significant improvement in functional or histological outcomes in vivo, despite in vitro neuroprotection.[9][10] | [9][10] |

| Colitis (DSS-induced) | Not specified | 1, 20, and 40 mg/kg | Intraperitoneal (i.p.) | Daily | Reduced colitis severity, with an additive anti-inflammatory effect when combined with azathioprine.[11] | [11] |

Experimental Protocols

Protocol 1: Evaluation of Antidiuretic Effects in Water-Loaded Mice

This protocol is adapted from studies investigating the renal effects of this compound.[2][3][4]

1. Animals:

2. Acclimatization:

-

House mice under standard conditions with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water for at least one week before the experiment.

3. Drug Preparation:

-

Dissolve this compound in 10⁻² mol/L KOH to prepare the desired stock solution. The vehicle control should be 10⁻² mol/L KOH.[2][3]

4. Experimental Procedure:

-

Induce water diuresis by administering an intraperitoneal (i.p.) injection of water (0.05 mL/g of body weight).[2][3]

-

Simultaneously, administer this compound (0.58 nmol/g body weight) or vehicle via the same i.p. injection.[2][3]

-

House mice individually in metabolic cages.

-

Measure the total urine volume.

-

Measure urine osmolality to assess water reabsorption.[2]

5. Antagonist Co-administration (Optional):

-

To confirm the role of specific receptors, co-administer antagonists such as A-779 (Mas receptor antagonist), losartan (B1675146) (AT1 receptor antagonist), or PD123319 (AT2 receptor antagonist) with this compound.[2][3]

Protocol 2: Assessment of Renoprotective Effects in a Renal Ischemia/Reperfusion (I/R) Model

This protocol is based on a study evaluating the therapeutic potential of this compound in acute kidney injury.[5]

1. Animals:

-

Use male C57BL/6 mice (8-10 weeks old, weighing 20-25 g).[5]

2. Anesthesia:

-

Anesthetize mice with an intraperitoneal injection of ketamine (150 mg/kg) and xylazine (B1663881) (10 mg/kg).[5]

3. Surgical Procedure (I/R Injury):

-

Perform a midline abdominal incision to expose both renal pedicles.

-

Induce ischemia by occluding both renal pedicles with microsurgical clamps for 30 minutes.

-

During ischemia, cover the wound with sterile PBS-soaked cotton to prevent drying.

-

After 30 minutes, remove the clamps to initiate reperfusion. Visually confirm the restoration of blood flow.

-

Suture the abdominal wall in two layers.

-

Maintain body temperature at 36-38°C using a heating pad throughout the procedure.

-

Sham-operated animals undergo the same surgical procedure without pedicle clamping.[5]

4. Drug Administration:

-

Prepare this compound at a concentration of 9.0 mg/kg in a vehicle of 10 mM KOH in 0.9% NaCl.[5]

-

Administer the first dose of this compound or vehicle via subcutaneous (s.c.) injection (200 µL) immediately after the 30-minute ischemia period.[5]

-

Administer a second dose 12 hours after reperfusion.[5]

5. Outcome Assessment (24 hours after reperfusion):

-

Collect blood samples to measure serum creatinine (B1669602) levels as a marker of renal function.[5]

-

Euthanize the mice and harvest the kidneys for histological analysis (e.g., H&E staining) to assess tissue damage, including tubular necrosis, cast formation, and tubular dilatation.[5]

-

Perform immunohistochemistry or other molecular analyses to evaluate inflammatory markers (e.g., neutrophil infiltration, CXCL1 levels).[5]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound primarily acts as an agonist for the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[2][3][4] Activation of the Mas receptor by this compound can lead to various downstream effects, including the release of nitric oxide (NO), which contributes to vasodilation and other beneficial cardiovascular effects.[3][12] The effects of this compound can be blocked by the Mas receptor antagonist A-779.[2][3] Interestingly, some in vivo effects of this compound, such as its antidiuretic action, appear to involve interactions with AT1 and AT2 receptors, suggesting a complex interplay between the different arms of the RAS.[2][3][4]

Caption: this compound signaling through the Mas receptor.

Experimental Workflow for Renal Ischemia/Reperfusion Model

The following diagram illustrates the key steps in the experimental workflow for evaluating the effects of this compound in a mouse model of renal I/R.

Caption: Workflow for renal I/R model and this compound treatment.

References

- 1. Pharmacological effects of this compound, a nonpeptide angiotensin-(1-7) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. ahajournals.org [ahajournals.org]

- 4. Nonpeptide this compound is an angiotensin-(1-7) receptor Mas agonist in the mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Renoprotective Effects of AVE0991, a Nonpeptide Mas Receptor Agonist, in Experimental Acute Renal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound attenuates cardiac hypertrophy through reducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AVE0991, a nonpeptide angiotensin-(1-7) mimic, inhibits angiotensin II-induced abdominal aortic aneurysm formation in apolipoprotein E knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a non-peptide mimic of angiotensin-(1–7) effects, attenuates pulmonary remodelling in a model of chronic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of a Selective Mas Receptor Agonist in Cerebral Ischemia In Vitro and In Vivo | PLOS One [journals.plos.org]

- 10. Effect of a Selective Mas Receptor Agonist in Cerebral Ischemia In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The nonpeptide angiotensin-(1-7) receptor Mas agonist AVE-0991 attenuates heart failure induced by myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oral Gavage Administration of AVE 0991

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the oral administration of AVE 0991, a nonpeptide agonist of the Angiotensin-(1-7) (Ang-(1-7)) Mas receptor. This document is intended to guide researchers in designing and executing experiments involving the oral delivery of this compound in preclinical animal models.

Introduction to this compound

This compound is a synthetic, orally active compound that mimics the beneficial effects of Ang-(1-7) by specifically binding to and activating the Mas receptor.[1] The Ang-(1-7)/Mas receptor axis is a critical component of the renin-angiotensin system (RAS), often counteracting the detrimental effects of the Angiotensin II (Ang II)/AT1 receptor axis.[2][3] this compound has demonstrated therapeutic potential in various models of cardiovascular diseases, inflammation, metabolic disorders, and neurological conditions.[2][3][4][5] Its non-peptide nature offers advantages over the native Ang-(1-7) peptide, including a longer half-life and resistance to enzymatic degradation.[2]

Signaling Pathway of this compound

This compound exerts its effects by activating the Mas receptor, a G-protein coupled receptor. This activation triggers a cascade of intracellular signaling events that collectively contribute to its therapeutic effects. The diagram below illustrates the key signaling pathways modulated by this compound.

Caption: Signaling pathway of this compound via the Mas receptor.

Experimental Protocols

The following protocols are generalized from published literature and should be adapted to specific experimental needs and institutional guidelines.

The solubility of this compound is a critical factor for successful oral administration. Several vehicles have been successfully used. The choice of vehicle may depend on the required dose and the specific animal model.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Corn oil

-

Saline (0.9% NaCl)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

20% SBE-β-CD in Saline

-

Sterile tubes

-

Vortex mixer

-

Sonicator (optional)

Preparation of Stock Solutions:

It is recommended to prepare a concentrated stock solution of this compound in DMSO, which can then be diluted into the final vehicle.

Vehicle Formulations:

| Vehicle Composition | Solubility | Notes |

| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL (Clear solution) | A commonly used vehicle for lipophilic compounds.[5][6] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (Clear solution) | A multi-component vehicle suitable for achieving higher concentrations.[6] |

| 0.9% NaCl (Saline) | Lower | Used in some studies, but solubility may be limited.[6] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (Suspended) | Requires sonication to aid dissolution.[6] |

Protocol for 10% DMSO in Corn Oil:

-

Weigh the required amount of this compound powder.

-

Dissolve the powder in a volume of DMSO equivalent to 10% of the final desired volume.

-

Vortex thoroughly until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[6]

-

Add corn oil to reach the final volume.

-

Vortex again to ensure a homogenous solution.